3-(4-methoxyphenyl)-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
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Overview
Description
3-(4-methoxyphenyl)-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazines This compound features a unique structure combining a methoxyphenyl group, a thiophene moiety, and a chromeno-oxazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Chromeno Core: The initial step involves the synthesis of the chromeno core through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with an aldehyde under acidic conditions to form the chromeno structure.
Introduction of the Oxazine Ring: The chromeno compound is then reacted with an amine and a suitable aldehyde or ketone to introduce the oxazine ring. This step often requires the use of a catalyst and controlled reaction conditions to ensure the formation of the desired oxazine ring.
Attachment of the Methoxyphenyl and Thiophene Groups: The final steps involve the introduction of the methoxyphenyl and thiophene groups through substitution reactions. These steps may involve the use of reagents such as halides or organometallic compounds under specific conditions to achieve the desired substitutions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl and thiophene groups, using reagents such as halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or organometallic reagents in the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, 3-(4-methoxyphenyl)-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is investigated for its potential pharmacological activities. Compounds with similar structures have shown promise as anti-inflammatory, anticancer, and antimicrobial agents .
Industry
In the industrial sector, this compound could be explored for its potential use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-(4-methoxyphenyl)-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory or cancer pathways.
Receptor Binding: It may bind to certain receptors, modulating their activity and leading to therapeutic effects.
Signal Transduction: The compound could interfere with signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one: Lacks the thiophene group but shares the core structure.
9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one: Lacks the methoxyphenyl group but includes the thiophene moiety.
Uniqueness
The presence of both the methoxyphenyl and thiophene groups in 3-(4-methoxyphenyl)-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one makes it unique compared to similar compounds. This combination of functional groups may enhance its biological activity and chemical reactivity, making it a valuable compound for further research and development.
Biological Activity
The compound 3-(4-methoxyphenyl)-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one , with the CAS number 929440-70-0, belongs to a class of organic compounds characterized by a complex chromeno-oxazine structure. Its unique molecular configuration suggests potential biological activities that warrant investigation. This article explores its biological activity, including its pharmacological effects and potential therapeutic applications.
- Molecular Formula : C24H21NO4S
- Molecular Weight : 419.5 g/mol
- Structural Features : The compound contains a methoxyphenyl group and a thiophenyl ethyl group, which are significant for its biological interactions.
Biological Activity Overview
Research into the biological activity of this compound is limited but indicative of several promising pharmacological properties:
- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties. For example, related compounds have shown IC50 values indicating effective radical scavenging capabilities, which are critical in preventing oxidative stress-related diseases .
- Antimicrobial Properties : The presence of the thiophene moiety is often associated with enhanced antimicrobial activity. Compounds that include thiophene rings have demonstrated efficacy against various bacterial strains and fungi .
- Anti-inflammatory Potential : The compound's structural similarity to other known anti-inflammatory agents suggests it may inhibit pathways involved in inflammation. Inhibition of mPGES-1 (microsomal prostaglandin E synthase-1), a target in inflammatory diseases, has been highlighted in related studies .
Case Study 1: Antioxidant Evaluation
A study evaluating the antioxidant properties of structurally similar compounds reported that certain derivatives exhibited significant antioxidant activity with IC50 values lower than that of ascorbic acid (30.23 µg/mL). Although specific data for the compound is not available, its chemical structure suggests potential for similar activity .
Case Study 2: Antimicrobial Activity
Research on thiophene-containing compounds has shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, derivatives with thiophene rings displayed minimum inhibitory concentrations (MICs) below 100 µg/mL against these bacteria, indicating potential therapeutic applications in treating infections .
Case Study 3: Anti-inflammatory Mechanisms
Inhibition studies on mPGES-1 have revealed that certain compounds can selectively inhibit PGE2 production without affecting other prostanoids, thus reducing inflammation while minimizing side effects typically associated with COX inhibitors. This mechanism could be relevant for the compound under discussion given its structural features .
Summary Table of Biological Activities
Properties
IUPAC Name |
3-(4-methoxyphenyl)-9-(2-thiophen-2-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4S/c1-27-17-6-4-16(5-7-17)21-14-28-24-19(23(21)26)8-9-22-20(24)13-25(15-29-22)11-10-18-3-2-12-30-18/h2-9,12,14H,10-11,13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNANIMHXACFEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC4=C3CN(CO4)CCC5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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